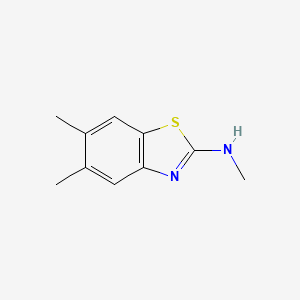

N,5,6-Trimethyl-1,3-benzothiazol-2-amine

Description

N,5,6-Trimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No. |

62194-25-6 |

|---|---|

Molecular Formula |

C10H12N2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

N,5,6-trimethyl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)13-10(11-3)12-8/h4-5H,1-3H3,(H,11,12) |

InChI Key |

RNHMKAWTMGWJEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5,6-Trimethyl-1,3-benzothiazol-2-amine can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles. For instance, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been reported . This method is efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N,5,6-Trimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

N,5,6-Trimethyl-1,3-benzothiazol-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has shown potential as an antibacterial and antifungal agent.

Mechanism of Action

The mechanism of action of N,5,6-Trimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival . This inhibition disrupts essential biological pathways, leading to the compound’s antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzothiazole: Another benzothiazole derivative with similar biological activities.

6-Chloro-1,3-benzothiazole-2-amine: Known for its anti-inflammatory properties.

5-Trifluoromethyl-2-aminobenzothiazole: Exhibits potent activity against tuberculosis.

Uniqueness

N,5,6-Trimethyl-1,3-benzothiazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl groups enhance its stability and reactivity, making it a valuable compound in various research applications .

Biological Activity

N,5,6-Trimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound with a benzothiazole structure that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₂S. The compound features a benzothiazole ring with three methyl groups attached to the nitrogen and carbon atoms. The presence of an amine functional group enhances its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : Studies have indicated that this compound and its derivatives display activity against various Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from benzothiazole have been tested against strains such as Bacillus subtilis and Escherichia coli, demonstrating promising antibacterial effects .

| Compound | Activity Level | Bacteria Tested |

|---|---|---|

| 3c | High | Bacillus subtilis |

| 3h | Moderate | Escherichia coli |

Anticancer Activity

This compound has also been evaluated for its anticancer potential. A study highlighted the cytotoxic effects of this compound on several cancer cell lines:

- Cytotoxicity : The compound exhibited notable antiproliferative activity against human cancer cell lines such as pancreatic adenocarcinoma and lung carcinoma. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the benzothiazole ring can enhance cytotoxicity .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Human Pancreatic Adenocarcinoma | 92.4 |

| Human Lung Carcinoma | 85.0 |

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been suggested in various studies. Benzothiazole derivatives are known to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .

The biological mechanisms underlying the activities of this compound often involve interactions with specific enzymes or receptors involved in disease pathways. For example:

- Enzyme Inhibition : Compounds related to this benzothiazole derivative have been shown to inhibit key enzymes associated with bacterial virulence and cancer progression .

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized benzothiazole derivatives against a panel of bacterial strains using disc diffusion methods. Compounds showed varying degrees of effectiveness compared to standard antibiotics .

- Cytotoxicity in Cancer Research : Another research effort focused on assessing the cytotoxic effects of benzothiazole derivatives on different cancer cell lines. The findings suggested that structural modifications could lead to enhanced anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,5,6-Trimethyl-1,3-benzothiazol-2-amine?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted aniline derivatives with thiocyanates in the presence of bromine and glacial acetic acid. For example, 6-methyl-1,3-benzothiazol-2-amine is synthesized from 4-methylaniline, potassium thiocyanate (KSCN), and bromine, followed by neutralization and recrystallization . To introduce additional methyl groups at positions 5 and 6, substituted anilines (e.g., 3,4-dimethylaniline) can be used as starting materials. Reaction optimization may involve adjusting stoichiometry, reaction time (6–8 hours), and purification via recrystallization from ethanol .

Q. What spectroscopic and analytical methods are used to characterize This compound?

- Methodological Answer :

- NMR : H and C NMR to confirm methyl group positions and aromatic proton environments (e.g., δ ~2.6 ppm for N-methyl groups) .

- IR : Peaks at ~3178 cm (N–H stretching) and ~1668 cm (C=N/C–S vibrations) .

- Mass Spectrometry : LC-ESI-ITFT or HCD fragmentation to validate molecular weight (e.g., [M+H] at m/z 193) and structural motifs .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., H-bonding networks) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of This compound to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Prolonged reflux in chloroform or ethylene glycol (6–9 hours) enhances cyclization efficiency .

- Catalysts : Use of sodium methoxide or glacial acetic acid to stabilize intermediates and reduce side reactions .

- Purification : Column chromatography or repeated recrystallization (ethanol/chloroform) to isolate high-purity crystals (>95%) .

- Scale-Up Challenges : Address epimerization risks by minimizing reaction temperatures and avoiding prolonged exposure to acidic/basic conditions .

Q. How can X-ray crystallography resolve structural ambiguities in benzothiazole derivatives like This compound?

- Methodological Answer :

- Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation) to resolve methyl group positions and H-bonding patterns .

- Refinement : Use SHELX programs (e.g., SHELXL) for structure solution and refinement. Hydrogen atoms are localized via difference Fourier maps and refined isotropically .

- Validation : Compare bond lengths/angles with similar derivatives (e.g., C–S bond: ~1.74 Å; N–C–C–C dihedral angles: ~−100°) to identify steric or electronic distortions .

Q. How can researchers design This compound derivatives for targeted biological activity studies?

- Methodological Answer :

- Functionalization : Introduce substituents via nucleophilic substitution (e.g., coupling with acyl chlorides or hydrazines) at the 2-amine or benzothiazole positions .

- Bioactivity Screening : Test against cancer cell lines (e.g., HCT-116, HT29) using MTT assays or antimicrobial panels (e.g., E. coli, S. aureus) with MIC determination .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or DNA gyrase .

Q. How should researchers address contradictory spectral or crystallographic data for benzothiazole derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR, IR, and mass spectra with literature data (e.g., H NMR δ ~7.7 ppm for aromatic protons) .

- Crystallographic Redundancy : Collect data from multiple crystals to rule out twinning or disorder. Use SHELXE for phase refinement in ambiguous cases .

- Computational Modeling : DFT calculations (e.g., Gaussian) to simulate spectral profiles and reconcile experimental vs. theoretical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.